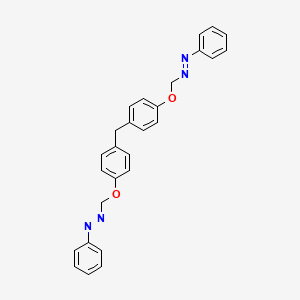
3H-Pyrazol-3-one, 4,4'-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)azo))bis(2,4-dihydro-5-methyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and diazenediyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolone core, followed by the introduction of the diazenediyl linkages and the methoxyphenylmethylene groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazines, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s diazenediyl linkages and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
3H-Pyrazol-3-one derivatives: Compounds with similar pyrazolone cores but different substituents.
Diazenediyl compounds: Molecules containing diazenediyl linkages with varying aromatic groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- is unique due to its combination of pyrazolone, diazenediyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
72906-47-9 |
|---|---|
分子式 |
C27H24N4O2 |
分子量 |
436.5 g/mol |
IUPAC名 |
phenyl-[[4-[[4-(phenyldiazenylmethoxy)phenyl]methyl]phenoxy]methyl]diazene |
InChI |
InChI=1S/C27H24N4O2/c1-3-7-24(8-4-1)30-28-20-32-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)33-21-29-31-25-9-5-2-6-10-25/h1-18H,19-21H2 |
InChIキー |
QOUBANMJCCXMOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NCOC2=CC=C(C=C2)CC3=CC=C(C=C3)OCN=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





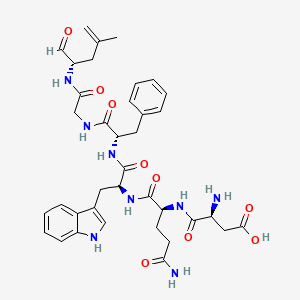



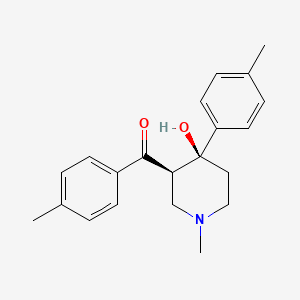

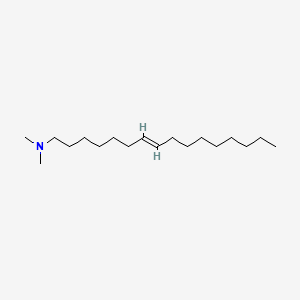
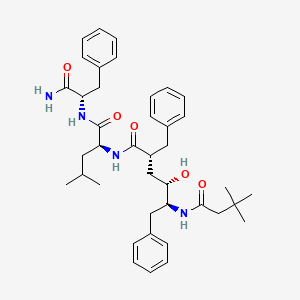
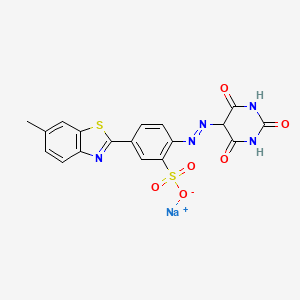
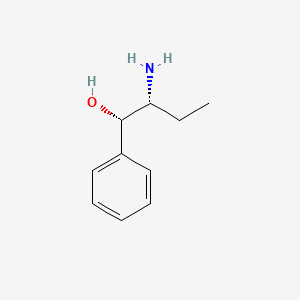
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
